molecular formula C21H32N2O B12807809 cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide CAS No. 39489-93-5

cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide

Cat. No.: B12807809
CAS No.: 39489-93-5
M. Wt: 328.5 g/mol
InChI Key: AWGRIDQHTQWVAK-OALUTQOASA-N
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Description

cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide is a complex organic compound that belongs to the class of heterocyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclohepta(b)pyridine ring system through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the amide group via reaction with propanoyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on its chemical structure and the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Decahydroquinoline Derivatives: Compounds with similar ring structures but different substituents.

    Cycloheptapyridine Derivatives: Compounds with variations in the cyclohepta(b)pyridine ring system.

Uniqueness

cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

39489-93-5

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

3-[(4aS,9aS)-2,3,4,4a,5,6,7,8,9,9a-decahydrocyclohepta[b]pyridin-1-yl]-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C21H32N2O/c1-16-8-6-9-17(2)21(16)22-20(24)13-15-23-14-7-11-18-10-4-3-5-12-19(18)23/h6,8-9,18-19H,3-5,7,10-15H2,1-2H3,(H,22,24)/t18-,19-/m0/s1

InChI Key

AWGRIDQHTQWVAK-OALUTQOASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCN2CCC[C@H]3[C@@H]2CCCCC3

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCN2CCCC3C2CCCCC3

Origin of Product

United States

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